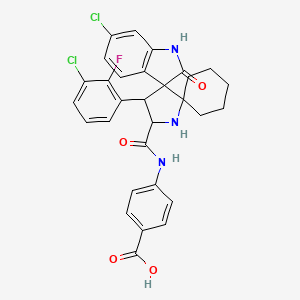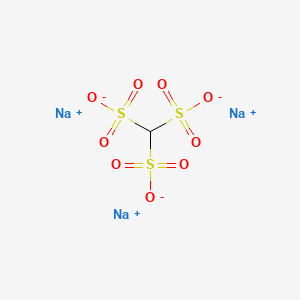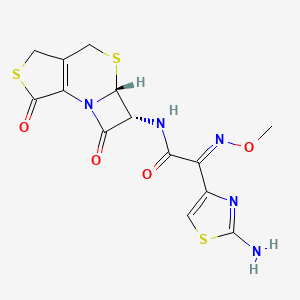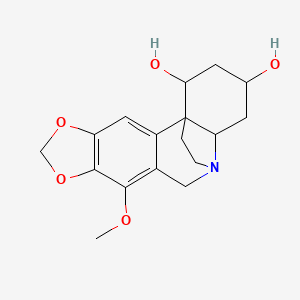
Nerbowdine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nerbowdine is a naturally occurring alkaloid found in the genus Zephyranthes, which belongs to the Amaryllidaceae family . It has the chemical formula C17H21NO5 and a molecular weight of 319.35234 g/mol . This compound is known for its interesting pharmacological properties, including acetylcholinesterase inhibition, which makes it a potential candidate for Alzheimer’s disease treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nerbowdine can be synthesized through a multi-step process involving the formation of imine intermediates from benzaldehydes with tyramine, followed by hydrogenation to secondary amines, and finally N-methylation of these amines . The products are purified and characterized using techniques such as 1H and 13C NMR spectroscopy .
Industrial Production Methods: the extraction of alkaloids from plant sources, such as Zephyranthes robusta, involves techniques like gas chromatography-mass spectrometry (GC-MS) for identification and quantification .
Chemical Reactions Analysis
Types of Reactions: Nerbowdine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen for reduction reactions and methylating agents for N-methylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions involving this compound include its N-methylated derivatives, which have shown enhanced butyrylcholinesterase inhibition .
Scientific Research Applications
Nerbowdine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, this compound’s acetylcholinesterase inhibitory activity makes it a promising candidate for Alzheimer’s disease research . Additionally, its antiviral and anticancer properties are being explored for potential therapeutic applications .
Mechanism of Action
The mechanism of action of Nerbowdine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can help alleviate the symptoms of Alzheimer’s disease. The molecular targets and pathways involved in this process include the active site of acetylcholinesterase and the cholinergic signaling pathway .
Comparison with Similar Compounds
Nerbowdine is similar to other Amaryllidaceae alkaloids, such as galanthamine, lycorine, and haemanthamine . it is unique in its specific structural features and pharmacological properties. For instance, while galanthamine is also an acetylcholinesterase inhibitor used in Alzheimer’s disease treatment, this compound’s distinct molecular structure may offer different therapeutic benefits and side effect profiles .
List of Similar Compounds:- Galanthamine
- Lycorine
- Haemanthamine
- Ambelline
- 6α-Hydroxybuphandrine
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-triene-15,17-diol |
InChI |
InChI=1S/C17H21NO5/c1-21-15-10-7-18-3-2-17(13(18)4-9(19)5-14(17)20)11(10)6-12-16(15)23-8-22-12/h6,9,13-14,19-20H,2-5,7-8H2,1H3 |
InChI Key |
KCNHESDRNJNLEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CN3CCC4(C3CC(CC4O)O)C2=CC5=C1OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)
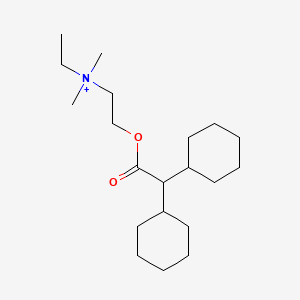

![6-(3,5-dimethyl-4H-1lambda4-pyrazole-1-carbonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15126487.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)
![7-Oxo-3-sulfo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15126508.png)
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid](/img/structure/B15126512.png)
